molecular formula C10H4Cl4N2 B13107529 2,4-Dichloro-5-(2,6-dichlorophenyl)pyrimidine

2,4-Dichloro-5-(2,6-dichlorophenyl)pyrimidine

Cat. No.: B13107529
M. Wt: 294.0 g/mol
InChI Key: LEGFLCZFPJMAFR-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(2,6-dichlorophenyl)pyrimidine: is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of chlorine atoms at positions 2 and 4 on the pyrimidine ring and a 2,6-dichlorophenyl group at position 5. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(2,6-dichlorophenyl)pyrimidine typically involves the coupling of 2,4-dichloropyrimidine with 2,6-dichlorophenylboronic acid using Suzuki-Miyaura cross-coupling reactions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can further enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-(2,6-dichlorophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the pyrimidine ring.

    Reduction Products: Reduced forms of the pyrimidine ring.

Scientific Research Applications

Chemistry: 2,4-Dichloro-5-(2,6-dichlorophenyl)pyrimidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals .

Biology and Medicine: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of drugs targeting various diseases, such as cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and materials science. Its derivatives are employed in the production of pesticides and herbicides .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(2,6-dichlorophenyl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit tyrosine kinases, which play a role in cell signaling and cancer progression . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-5-(2,6-dichlorophenyl)pyrimidine is unique due to the presence of the 2,6-dichlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific biological activities and enhances its versatility in various applications .

Properties

Molecular Formula

C10H4Cl4N2

Molecular Weight

294.0 g/mol

IUPAC Name

2,4-dichloro-5-(2,6-dichlorophenyl)pyrimidine

InChI

InChI=1S/C10H4Cl4N2/c11-6-2-1-3-7(12)8(6)5-4-15-10(14)16-9(5)13/h1-4H

InChI Key

LEGFLCZFPJMAFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CN=C(N=C2Cl)Cl)Cl

Origin of Product

United States

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